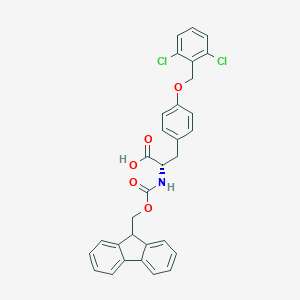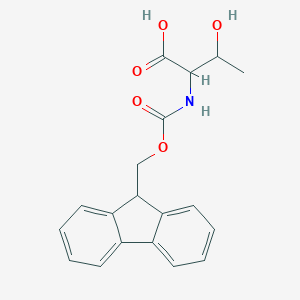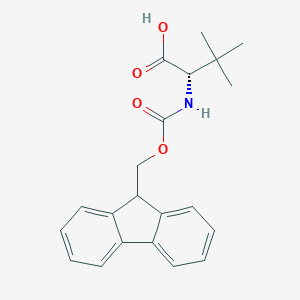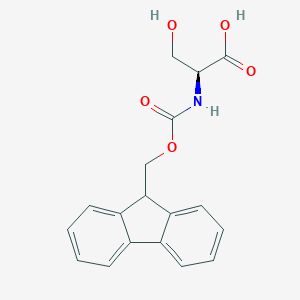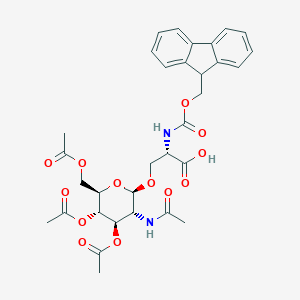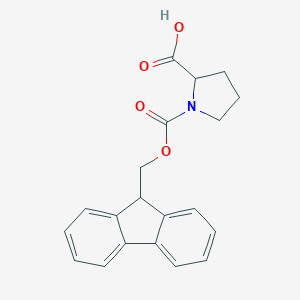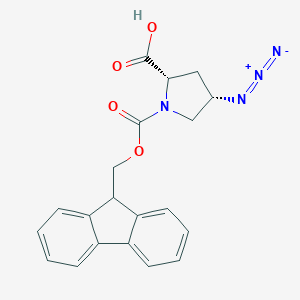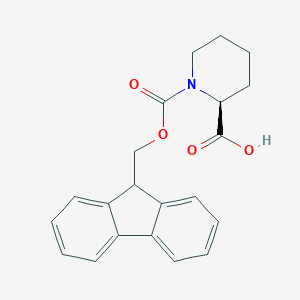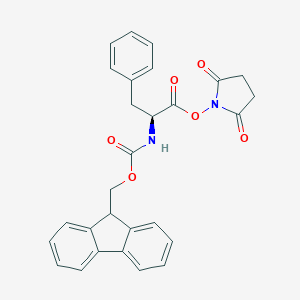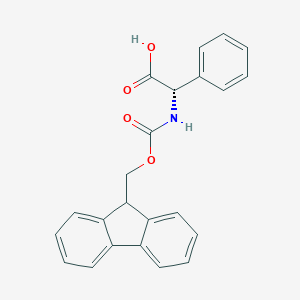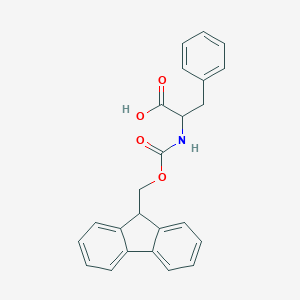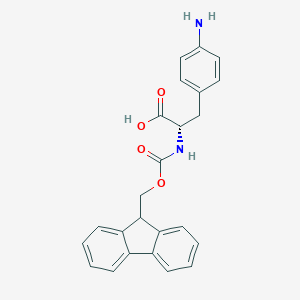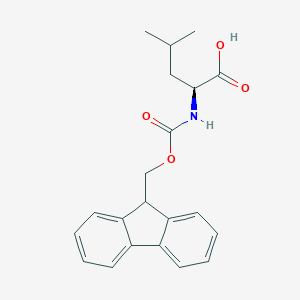
Fmoc-L-leucine
Descripción general
Descripción
Fmoc-L-leucine, also known as N-(9-fluorenylmethoxycarbonyl)-L-leucine, is a derivative of the amino acid leucine. It is widely used in the field of peptide synthesis as a protecting group for the amino group of leucine. The Fmoc group is removed under basic conditions, making it a popular choice for solid-phase peptide synthesis.
Mecanismo De Acción
Target of Action
Fmoc-L-leucine primarily targets the Peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear hormone receptor that heterodimerizes with retinoic X receptors to modulate gene expression related to adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism .
Mode of Action
This compound acts as a selective PPARγ modulator . It activates PPARγ with a lower potency but a similar maximal efficacy compared to rosiglitazone . Additionally, this compound can be incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .
Biochemical Pathways
This compound affects the pathways related to adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism . These pathways are modulated through the activation of PPARγ . Additionally, this compound can form versatile non-equilibrium assemblies via alternate assembly pathways .
Pharmacokinetics
It’s known that this compound can be incorporated into peptides or small-molecule probes and tools , suggesting that it may have the ability to interact with various biological systems.
Result of Action
This compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice . It also has a lower adipogenic activity . In addition, this compound has been shown to have antibacterial activity by targeting and destroying the bacterial cell membrane, causing cytoplasmic leakage and eventually cell death .
Action Environment
The action of this compound can be influenced by environmental factors such as light and temperature . For instance, its ability to form a covalent bond for photoaffinity labeling of cellular targets and protein-protein interactions is triggered by UV light irradiation . Moreover, initial chemical and thermal inputs can force the monomers to follow different assembly pathways .
Análisis Bioquímico
Biochemical Properties
Fmoc-L-leucine is known to interact with various enzymes, proteins, and other biomolecules. It is a selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and glucose homeostasis . This compound activates PPARγ with a lower potency but a similar maximal efficacy compared to rosiglitazone, a well-known PPARγ agonist .
Cellular Effects
This compound has been shown to improve insulin sensitivity in normal, diet-induced glucose-intolerant, and diabetic db/db mice . It also has a lower adipogenic activity, meaning it induces less fat production . In addition, this compound has been reported to have antibacterial activity against both Gram-positive and Gram-negative bacteria when incorporated into an amino acid-based hydrogel .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ. By activating this receptor, this compound influences gene expression related to lipid metabolism and glucose homeostasis . This activation can lead to improved insulin sensitivity and reduced adipogenesis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific temporal data on this compound is limited, it’s known that the effects of PPARγ agonists can vary over time, with initial activation leading to changes in gene expression that can have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the PPARγ signaling pathway, which plays a crucial role in lipid metabolism and glucose homeostasis . The activation of PPARγ by this compound can influence metabolic flux and metabolite levels, potentially leading to improved insulin sensitivity and reduced adipogenesis .
Subcellular Localization
Given its role as a PPARγ agonist, it is likely to be found in the nucleus where PPARγ is located .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fmoc-L-leucine is synthesized by reacting L-leucine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Deprotection: The primary reaction this compound undergoes is the removal of the Fmoc group. This is typically achieved using a base such as piperidine or piperazine in a solvent like dimethylformamide.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection Reagents: Piperidine, piperazine.
Coupling Reagents: HBTU, DIC, and other carbodiimides.
Solvents: Dimethylformamide, dichloromethane, tetrahydrofuran.
Major Products:
Deprotection: L-leucine.
Coupling: Peptides or oligopeptides containing leucine residues.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-L-leucine is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. It is involved in the synthesis of peptides that can act as hormones, enzyme inhibitors, and antimicrobial agents.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptide drugs and diagnostic agents. It is also used in the development of novel biomaterials and drug delivery systems.
Comparación Con Compuestos Similares
Fmoc-L-isoleucine: Similar to Fmoc-L-leucine but with a different side chain structure.
Fmoc-L-valine: Another Fmoc-protected amino acid with a different side chain.
Fmoc-L-phenylalanine: Contains an aromatic side chain, unlike the aliphatic side chain of leucine.
Uniqueness: this compound is unique due to its specific side chain structure, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of peptides that require hydrophobic interactions for proper folding and function. Additionally, its role as a PPARγ ligand adds to its versatility in biological research and therapeutic applications .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860520 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126727-03-5, 35661-60-0 | |
| Record name | N-9-Fluorenylmethoxycarbonyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126727-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC334290 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



